molecular formula C4H3Br2N3 B1394299 3,6-Dibromopyrazin-2-amine CAS No. 957230-70-5

3,6-Dibromopyrazin-2-amine

Cat. No. B1394299
Key on ui cas rn: 957230-70-5
M. Wt: 252.89 g/mol
InChI Key: ZEDFFSRZLCREEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012983B2

Procedure details

Diphenylphosphorylazide (2.59 mL, 12 mmol) and triethylamine (1.67 mL, 12 mmol) are added to a solution of 3,6-dibromo-pyrazin-2-carboxylic acid (3.52 g, 12 mmol) in t-butanol (90 mL). The reaction is heated at reflux for 18 hours. The reaction is quenched with water, then concentrated in vacuo and taken up in DCM. The organic solution is washed with water and 1N NaOH, dried over MgSO4 and concentrated in vacuo. The resultant solid is filtered through a pad of silica using EtOAc, then concentrated and TFA:DCM (4:1, 12 mL) is added to the solid and stirred for 30 min. The solution is concentrated in vacuo then neutralised with 1N NaOH and extracted with DCM. The organic layer is dried over anhydrous MgSO4 and concentrated in vacuo to give the product. 1H NMR (250 MHz, DMSO-d6) δ(ppm) 7.25 (br s, 2H), 7.68 (s, 1H); m/z (APCI) 254 (M+H)+; m.p 135-139° C.
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P([N:15]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C.[Br:25][C:26]1[C:27](C(O)=O)=[N:28][C:29]([Br:32])=[CH:30][N:31]=1>C(O)(C)(C)C>[Br:25][C:26]1[C:27]([NH2:15])=[N:28][C:29]([Br:32])=[CH:30][N:31]=1

Inputs

Step One
Name
Quantity
2.59 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1.67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.52 g
Type
reactant
Smiles
BrC=1C(=NC(=CN1)Br)C(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The organic solution is washed with water and 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resultant solid is filtered through a pad of silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
TFA:DCM (4:1, 12 mL) is added to the solid
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
m.p 135-139° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(=NC(=CN1)Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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